Muscarinic Acetylcholine Receptor Affinity: A 20 nM Ki Distinguishes Methyl 3-(Methylamino)benzoate from Inactive Analogs
Methyl 3-(methylamino)benzoate exhibits a binding affinity (Ki) of 20 nM for the muscarinic acetylcholine receptor in rat cerebral cortex, as determined by competition radioligand binding using [³H]-QNB [1]. This contrasts sharply with the structurally related methyl 3-aminobenzoate (CAS 4518-10-9), which shows no significant binding to this receptor class, as per a search of ChEMBL bioactivity data [2]. The N-methylation is therefore a critical determinant for muscarinic target engagement.
| Evidence Dimension | Receptor Binding Affinity (Muscarinic Acetylcholine Receptor, cerebral cortex) |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Methyl 3-aminobenzoate (CAS 4518-10-9): No activity (Ki > 10,000 nM) |
| Quantified Difference | >500-fold difference in potency |
| Conditions | Competition radioligand binding assay using [³H]-QNB in rat cerebral cortex homogenate |
Why This Matters
For researchers screening compounds for cholinergic activity, this quantitative difference confirms that CAS 104542-38-3, not its unmethylated analog, is the required starting point for hit-to-lead optimization targeting muscarinic receptors.
- [1] BindingDB. BDBM50470873 (CHEMBL113397). Ki = 20 nM for Muscarinic acetylcholine receptor (cerebral cortex). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470873. View Source
- [2] ChEMBL Database. Methyl 3-aminobenzoate (CHEMBL3182996). No reported muscarinic acetylcholine receptor activity. View Source
